Co(III)Phenatp

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

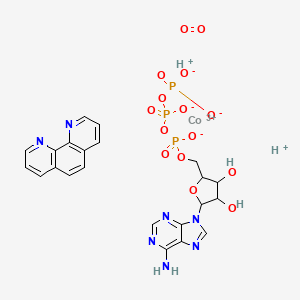

Co(III)Phenatp, also known as this compound, is a useful research compound. Its molecular formula is C22H22CoN7O15P3+ and its molecular weight is 776.3 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

Medicinal Chemistry

1.1 Anticancer Properties

Cobalt(III) Schiff base complexes, including Co(III)PhenATP, have shown promising anticancer activity. Studies indicate that these complexes can inhibit the growth of cancer cells, such as MCF-7 (breast cancer) and A549 (lung cancer), through mechanisms involving apoptosis and modulation of pro-apoptotic and anti-apoptotic gene expressions. The use of various assays, including MTT cytotoxicity assays and Reactive Oxygen Species (ROS) assays, has validated their effectiveness in inducing cell death in these cancer lines .

1.2 Mechanism of Action

The mechanism by which this compound exerts its effects involves the formation of reactive species that can interact with cellular components, leading to DNA damage and apoptosis. Infrared spectroscopy studies have indicated the presence of superoxide species in reactions involving this compound, suggesting a pathway for oxidative stress induction within cells .

Biochemical Applications

2.1 Enzyme Inhibition

this compound has been investigated for its ability to inhibit specific enzymes, particularly myosin ATPase. Research has demonstrated that this compound can effectively inactivate myosin subfragment 1, which is crucial for muscle contraction processes. This inhibition is believed to be mediated through the coordination of cobalt with ATP and subsequent conformational changes in the enzyme .

2.2 Affinity Labeling

The complex has also been utilized in affinity labeling techniques to study protein interactions and enzyme mechanisms. By covalently modifying target proteins, researchers can gain insights into the functional roles of specific amino acids and the overall dynamics of protein behavior under physiological conditions .

Materials Science

3.1 Photocatalytic Applications

Cobalt(III) phenanthroline complexes are being explored for their photocatalytic properties. Their ability to absorb light and facilitate electron transfer reactions makes them suitable candidates for applications in solar energy conversion and environmental remediation processes .

3.2 Development of Sensors

Due to their electrochemical properties, this compound complexes are being developed as sensors for detecting various ions and small molecules in biological and environmental samples. Their high sensitivity and selectivity make them valuable tools in analytical chemistry .

Case Studies

属性

CAS 编号 |

75170-18-2 |

|---|---|

分子式 |

C22H22CoN7O15P3+ |

分子量 |

776.3 g/mol |

IUPAC 名称 |

[[[5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] phosphate;cobalt(3+);hydron;molecular oxygen;1,10-phenanthroline |

InChI |

InChI=1S/C12H8N2.C10H16N5O13P3.Co.O2/c1-3-9-5-6-10-4-2-8-14-12(10)11(9)13-7-1;11-8-5-9(13-2-12-8)15(3-14-5)10-7(17)6(16)4(26-10)1-25-30(21,22)28-31(23,24)27-29(18,19)20;;1-2/h1-8H;2-4,6-7,10,16-17H,1H2,(H,21,22)(H,23,24)(H2,11,12,13)(H2,18,19,20);;/q;;+3;/p-2 |

InChI 键 |

DWHNWMDMTMVCOG-UHFFFAOYSA-L |

SMILES |

[H+].[H+].C1=CC2=C(C3=C(C=CC=N3)C=C2)N=C1.C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)([O-])OP(=O)([O-])OP(=O)([O-])[O-])O)O)N.O=O.[Co+3] |

规范 SMILES |

[H+].[H+].C1=CC2=C(C3=C(C=CC=N3)C=C2)N=C1.C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)([O-])OP(=O)([O-])OP(=O)([O-])[O-])O)O)N.O=O.[Co+3] |

同义词 |

Co(III)phenadenosine triphosphate Co(III)phenATP Co-phen-ATP cobalt (III) 1,10-phenanthroline-ATP |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。